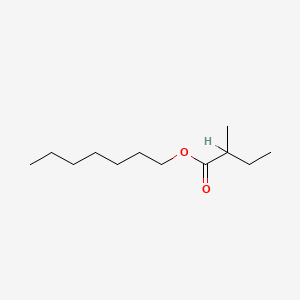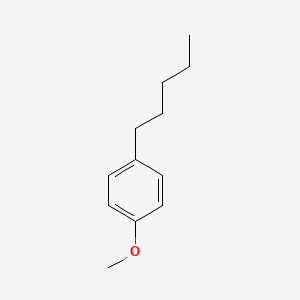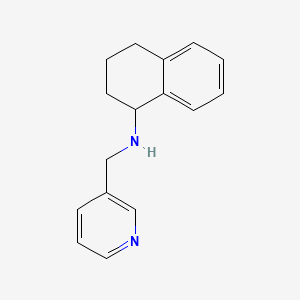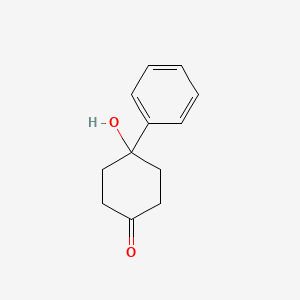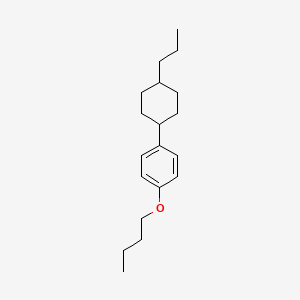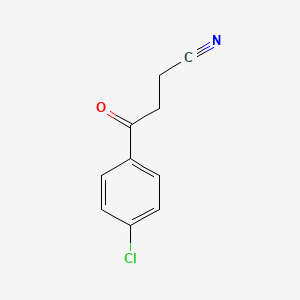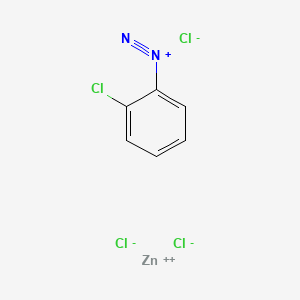
2-CHLOROBENZENEDIAZONIUM CHLORIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenediazonium, 2-chloro-, chloride, compound with zinc chloride (ZnCl2) is a diazonium salt that is commonly used in organic synthesis. This compound is known for its ability to undergo a variety of chemical reactions, making it a valuable reagent in the field of chemistry. The presence of zinc chloride enhances the stability of the diazonium salt, allowing it to be used in various applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of benzenediazonium, 2-chloro-, chloride, compound with zinc chloride (ZnCl2) typically involves the diazotization of 2-chloroaniline. The process begins with the reaction of 2-chloroaniline with sodium nitrite in the presence of hydrochloric acid at low temperatures. The resulting diazonium salt is then treated with zinc chloride to form the stable compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and yield of the product. The use of zinc chloride not only stabilizes the diazonium salt but also facilitates its isolation and handling.
化学反应分析
Types of Reactions
Benzenediazonium, 2-chloro-, chloride, compound with zinc chloride (ZnCl2) undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can react with phenols and amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aryl amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride, potassium iodide, and sodium hydroxide. These reactions are typically carried out at low temperatures to prevent decomposition of the diazonium salt.
Coupling Reactions: Phenols and amines are used as coupling partners, often in the presence of a base such as sodium hydroxide.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium salt to the corresponding aryl amine.
Major Products Formed
Substitution Reactions: Products include aryl halides, phenols, and nitriles.
Coupling Reactions: Azo compounds are the major products.
Reduction Reactions: The primary product is the corresponding aryl amine.
科学研究应用
Benzenediazonium, 2-chloro-, chloride, compound with zinc chloride (ZnCl2) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various aromatic compounds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of diagnostic agents and therapeutic drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of benzenediazonium, 2-chloro-, chloride, compound with zinc chloride (ZnCl2) involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo various reactions, depending on the reagents and conditions used. The presence of zinc chloride stabilizes the diazonium ion, allowing it to participate in a wide range of chemical transformations.
相似化合物的比较
Similar Compounds
Benzenediazonium chloride: Similar in structure but lacks the chloro substituent and zinc chloride.
Benzenediazonium, 4-chloro-, chloride: Similar but with the chloro substituent in the para position.
Benzenediazonium, 2,4-dichloro-, chloride: Contains two chloro substituents.
Uniqueness
The presence of the chloro substituent in the ortho position and the stabilization provided by zinc chloride make benzenediazonium, 2-chloro-, chloride, compound with zinc chloride (ZnCl2) unique. This combination enhances its reactivity and stability, making it a valuable reagent in various chemical reactions.
属性
CAS 编号 |
7258-22-2 |
|---|---|
分子式 |
C6H4Cl4N2Zn |
分子量 |
311.3 g/mol |
IUPAC 名称 |
2-chlorobenzenediazonium;dichlorozinc;chloride |
InChI |
InChI=1S/C6H4ClN2.3ClH.Zn/c7-5-3-1-2-4-6(5)9-8;;;;/h1-4H;3*1H;/q+1;;;;+2/p-3 |
InChI 键 |
QZMRLSBGUFDPCU-UHFFFAOYSA-K |
SMILES |
C1=CC=C(C(=C1)[N+]#N)Cl.[Cl-].[Cl-].[Cl-].[Zn+2] |
规范 SMILES |
C1=CC=C(C(=C1)[N+]#N)Cl.[Cl-].Cl[Zn]Cl |
Key on ui other cas no. |
7258-22-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





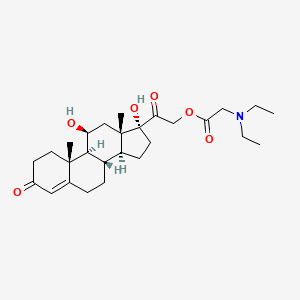
![2-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1605425.png)

